molecular formula C18H13NO3 B4851848 4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid

4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid

Cat. No. B4851848
M. Wt: 291.3 g/mol
InChI Key: HHHFPVVMOBYDSB-SEYXRHQNSA-N
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Description

4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid, also known as KGA-2727, is a chemical compound that has gained attention in the scientific community for its potential use in treating neurological disorders.

Mechanism of Action

4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid works by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in the regulation of a variety of cellular processes, including neuronal development, cell cycle progression, and apoptosis. Inhibition of GSK-3β has been shown to have neuroprotective effects and to improve cognitive function.
Biochemical and Physiological Effects:
4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that plays a key role in the growth and survival of neurons. It has also been shown to increase the levels of acetylcholine in the brain, a neurotransmitter that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid in lab experiments is its specificity for GSK-3β inhibition. This allows researchers to study the effects of GSK-3β inhibition without affecting other cellular processes. However, one limitation is that 4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid has only been studied in animal models, and its effects in humans are not yet known.

Future Directions

Future research on 4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid could focus on its potential use in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). It could also be studied in combination with other drugs to determine if it has synergistic effects. Additionally, studies could be conducted to determine the optimal dosage and duration of treatment for 4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid in humans.
In conclusion, 4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid is a chemical compound that has shown promise in treating neurological disorders. Its specificity for GSK-3β inhibition and its ability to increase BDNF levels make it an attractive candidate for further research. However, more studies are needed to determine its safety and efficacy in humans.

Scientific Research Applications

4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases.

properties

IUPAC Name

(Z)-4-oxo-4-[2-(2-phenylethynyl)anilino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-17(12-13-18(21)22)19-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14/h1-9,12-13H,(H,19,20)(H,21,22)/b13-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHFPVVMOBYDSB-SEYXRHQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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